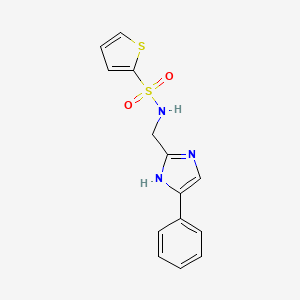

N-((4-phenyl-1H-imidazol-2-yl)methyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((4-phenyl-1H-imidazol-2-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H13N3O2S2 and its molecular weight is 319.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies

One of the primary areas of research involving this compound is focused on developing efficient synthetic methodologies. A study by Rozentsveig et al. (2013) outlines a one-pot synthesis approach for creating imidazo[1,2-a]pyridin-3-yl)sulfonamides and imidazo[2,1-b]thiazol-5-yl)sulfonamides, which could potentially encompass the synthesis of compounds like N-((4-phenyl-1H-imidazol-2-yl)methyl)thiophene-2-sulfonamide. These compounds are synthesized through nucleophilic addition to the azomethine group, followed by cyclization in the presence of alkali, demonstrating a streamlined route for obtaining heterocyclic compounds with potential biological activities (Rozentsveig et al., 2013).

Anticancer Applications

Research into the anticancer properties of sulfonamide compounds has been a significant area of interest. A study conducted by El-Gaby et al. (2017) investigated the synthesis of novel thiosemicarbazide, carbamothioate, 1,3,4-thiadiazole, azomethine, thiourea, bisthiourea, and imidazole derivatives containing a pyrazole moiety, which showed promising in vitro anticancer activity against Ehrlich ascites carcinoma cells. Although not directly referencing this compound, this research demonstrates the broader potential of sulfonamide derivatives in anticancer applications (El-Gaby et al., 2017).

Molecular Modeling and Drug Likeness

Another study by Hassan et al. (2021) explored the synthesis, molecular modeling, and drug-likeness analysis of organosulfur metallic compounds, including sulfonamide-based Schiff base ligands. These compounds were tested for their antimicrobial and antioxidant activities, suggesting the potential use of sulfonamide derivatives in developing new therapeutic agents. The research indicates the importance of molecular structure in the biological activity and drug-likeness of these compounds, which could include derivatives like this compound (Hassan et al., 2021).

Structural Characterization

The structural characterization of sulfonamide-derived compounds is crucial for understanding their chemical behavior and potential applications. Research by Chohan and Shad (2011) on sulfonamide-derived ligands and their transition metal complexes highlights the structural analysis through spectroscopic methods and X-ray diffraction. These studies provide insights into the bonding, geometry, and potential for forming metal complexes, which are essential for applications in catalysis and material science (Chohan & Shad, 2011).

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various targets, leading to different biological responses .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways, leading to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are known to have various pharmacokinetic properties, which can impact their bioavailability .

Result of Action

Imidazole derivatives are known to have various molecular and cellular effects, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action of many drugs, including imidazole derivatives .

Future Directions

Properties

IUPAC Name |

N-[(5-phenyl-1H-imidazol-2-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S2/c18-21(19,14-7-4-8-20-14)16-10-13-15-9-12(17-13)11-5-2-1-3-6-11/h1-9,16H,10H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMXNKPUYRFXTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)CNS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2549748.png)

![Methyl 3-[(4-fluoroanilino)carbonyl]isonicotinate](/img/structure/B2549752.png)

![3-[1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2549759.png)

![3-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2549761.png)